Methyl 3-hydrazinylbenzoate hydrochloride
Description
Methyl 3-hydrazinylbenzoate hydrochloride serves as a crucial starting material in multi-step synthetic pathways. Its utility is rooted in the reactivity of its constituent functional groups, which allow for the construction of diverse molecular architectures.
The chemical properties of this compound are best understood by examining its two primary components: the hydrazine (B178648) moiety and the methyl benzoate (B1203000) moiety.
Hydrazine Chemistry: Hydrazines are a class of inorganic compounds containing a nitrogen-nitrogen single bond. In organic synthesis, hydrazine and its derivatives are powerful nucleophiles and reducing agents. The presence of the hydrazine group (-NHNH2) in this compound makes it a key reactant in condensation reactions, particularly with carbonyl compounds like aldehydes and ketones, to form hydrazones. This reactivity is fundamental to the construction of various heterocyclic ring systems that are prevalent in many biologically active molecules.
Benzoate Chemistry: Benzoate esters, such as the methyl ester group in this compound, are common in organic chemistry and are found in numerous natural and synthetic compounds. The ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing another avenue for molecular modification. Furthermore, the benzene (B151609) ring of the benzoate can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic scaffold. The interplay of the electron-withdrawing methyl ester group and the electron-donating hydrazine group on the benzene ring influences the regioselectivity of these substitution reactions.
A summary of the key chemical features is presented in the table below:
| Functional Group | Chemical Class | Key Reactions |
|---|---|---|
| Hydrazine (-NHNH2) | Nitrogen Compound | Condensation with carbonyls (aldehydes, ketones), Reduction reactions, Nucleophilic substitution |
A scaffold in medicinal and chemical research refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. This compound is a valuable scaffold due to its bifunctional nature, enabling the synthesis of a diverse range of derivatives.
Role in Heterocyclic Synthesis: One of the most significant applications of hydrazine derivatives in academic research is in the synthesis of nitrogen-containing heterocyclic compounds. These ring structures are central to the architecture of many pharmaceuticals. For instance, the hydrazine moiety of this compound can react with 1,3-dicarbonyl compounds to form pyrazoles, a class of compounds known for a wide range of biological activities.
Pyrazole (B372694) Synthesis: The general reaction involves the condensation of a hydrazine with a β-diketone, leading to the formation of a five-membered pyrazole ring. The substituents on the resulting pyrazole can be readily varied by choosing different starting materials, making this a versatile method for generating molecular diversity.
Another important application is the Fischer indole (B1671886) synthesis, a classic method for preparing indoles, which are key structural motifs in many natural products and pharmaceuticals.
Indole Synthesis: The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. nih.gov The reaction proceeds through a hydrazone intermediate, which then undergoes a rearrangement to form the indole ring. nih.gov this compound can serve as the phenylhydrazine component in this reaction, leading to the formation of indole derivatives with a methyl ester group at a defined position on the benzene ring.
The versatility of this compound as a scaffold is a direct result of its ability to participate in these and other well-established synthetic transformations, providing researchers with a reliable starting point for the exploration of new chemical entities with potential therapeutic applications.
Below is a table of the compound's properties:
| Property | Value |
|---|---|
| CAS Number | 473575-39-2 |
| Molecular Formula | C8H11ClN2O2 |
| Molecular Weight | 202.64 g/mol |
| Appearance | Yellow Solid |
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-hydrazinylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-7(5-6)10-9;/h2-5,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBALLCFRLYMDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-26-8 | |
| Record name | Benzoic acid, 3-hydrazinyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Methyl 3-Hydrazinylbenzoate Hydrochloride
The synthesis of this compound is primarily achieved through multi-step pathways starting from readily available precursors. The key transformation involves the conversion of an amino group on the benzene (B151609) ring into a hydrazine (B178648) moiety.
The term "hydrazinolysis" in this context refers to the synthesis of the target hydrazine compound starting from an ester precursor, specifically Methyl 3-aminobenzoate (B8586502). This is the most common and direct route. The process involves two main steps:
Diazotization: Methyl 3-aminobenzoate is treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) to form an intermediate diazonium salt, Methyl 3-(diazonio)benzoate chloride. This reaction is typically carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. google.com
Reduction: The resulting diazonium salt is then reduced to form the desired hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. google.com The tin(II) chloride reduces the diazonium group to a hydrazinyl group, yielding this compound as the final product.
Direct reaction approaches encompass the complete synthesis pathway, often starting from a more fundamental precursor like Methyl 3-nitrobenzoate. This pathway is less direct as it requires an initial reduction of the nitro group before proceeding with the steps outlined above.
The synthesis from Methyl 3-nitrobenzoate involves:
Reduction of the Nitro Group: The nitro group of Methyl 3-nitrobenzoate is first reduced to an amino group to form Methyl 3-aminobenzoate. sciencemadness.org This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Fe, Sn, or Zn in HCl). sciencemadness.org
Conversion to Hydrazine: The newly formed Methyl 3-aminobenzoate is then converted to this compound as described in section 2.1.1 (diazotization followed by reduction). google.com
Functional Group Reactivity and Derivative Synthesis
The chemical utility of this compound stems from the reactivity of its hydrazine moiety (-NH-NH₂). This functional group readily participates in reactions such as condensation and acylation, allowing for the synthesis of a wide array of derivatives.
Hydrazines are known to react with aldehydes and ketones in what is known as a condensation reaction. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon.
The reaction between this compound and a carbonyl compound results in the formation of a hydrazone, a compound characterized by a carbon-nitrogen double bond (C=N-NH-). fiveable.me The reaction typically proceeds via the elimination of a water molecule and is often catalyzed by a small amount of acid. researchgate.net This transformation is a cornerstone of hydrazine chemistry and is used to prepare a diverse range of hydrazone derivatives. wikipedia.orgorganic-chemistry.org
Below is a table illustrating the formation of various hydrazone derivatives from the reaction of this compound with different carbonyl compounds.
| Carbonyl Compound | IUPAC Name of Hydrazone Product | Chemical Structure of Hydrazone Product |
| Benzaldehyde | Methyl 3-(2-benzylidenehydrazinyl)benzoate | C₆H₅CH=N-NH-C₆H₄-COOCH₃ |
| Acetone | Methyl 3-(2-isopropylidenehydrazinyl)benzoate | (CH₃)₂C=N-NH-C₆H₄-COOCH₃ |
| Cyclohexanone | Methyl 3-(2-cyclohexylidenehydrazinyl)benzoate | C₆H₁₀=N-NH-C₆H₄-COOCH₃ |
| 4-Methoxybenzaldehyde | Methyl 3-(2-(4-methoxybenzylidene)hydrazinyl)benzoate | CH₃O-C₆H₄-CH=N-NH-C₆H₄-COOCH₃ |
This table presents theoretical products from established chemical reactions.
The hydrazine group possesses two nitrogen atoms that can act as nucleophiles. In acylation reactions using agents like acyl chlorides or anhydrides, the more nucleophilic terminal nitrogen (-NH₂) is typically the site of reaction. researchgate.net This results in the formation of an N-acyl hydrazine derivative, also known as a hydrazide.
The reaction involves the nucleophilic attack of the terminal amino group of the hydrazine on the carbonyl carbon of the acylating agent, leading to the substitution of the leaving group (e.g., chloride) and the formation of a new amide bond. These reactions are often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). researchgate.net
The table below provides examples of acylation reactions on this compound.
| Acylating Agent | IUPAC Name of Acyl Derivative Product | Chemical Structure of Acyl Derivative Product |
| Acetyl Chloride | Methyl 3-(2-acetylhydrazinyl)benzoate | CH₃CO-NH-NH-C₆H₄-COOCH₃ |
| Benzoyl Chloride | Methyl 3-(2-benzoylhydrazinyl)benzoate | C₆H₅CO-NH-NH-C₆H₄-COOCH₃ |
| Acetic Anhydride | Methyl 3-(2-acetylhydrazinyl)benzoate | CH₃CO-NH-NH-C₆H₄-COOCH₃ |
| Propionyl Chloride | Methyl 3-(2-propionylhydrazinyl)benzoate | CH₃CH₂CO-NH-NH-C₆H₄-COOCH₃ |
This table presents theoretical products from established chemical reactions.
Condensation Reactions with Carbonyl Compounds
Utilization as a Building Block in Complex Organic Synthesis
This compound is a valuable bifunctional reagent in organic synthesis. The presence of both a hydrazine group (-NHNH2) and a methyl ester group (-COOCH3) on the benzene ring allows for a wide range of chemical transformations. The hydrazine moiety serves as a potent nucleophile, making it an ideal precursor for the construction of various nitrogen-containing heterocyclic systems.
The primary utility of this compound lies in its ability to undergo condensation and cyclization reactions. The hydrazine group can react with dicarbonyl compounds, or their equivalents, to form stable five- or six-membered rings, which are core structures in many biologically active molecules. The methyl ester group can be retained, modified, or hydrolyzed to a carboxylic acid at different stages of a synthetic sequence, offering additional points for molecular elaboration.
Precursor in Medicinal Chemistry for Novel Drug Candidates
The structural framework of this compound is frequently employed in the discovery of new therapeutic agents. Its role as a foundational component allows for the systematic construction of compound libraries for screening against various biological targets. Research has demonstrated its use in the synthesis of inhibitors for several enzymes and receptors implicated in disease.
Key applications in medicinal chemistry include:
Synthesis of Pyrazole (B372694) Derivatives: The compound is a key starting material for creating pyrazole-based molecules. By reacting it with appropriate 1,3-dicarbonyl compounds or their synthetic equivalents, researchers have developed potent enzyme inhibitors. For instance, pyrazole derivatives synthesized from this precursor have been investigated as inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic syndrome. Other pyrazole-containing compounds derived from this starting material are being explored as TrkA kinase inhibitors for the treatment of pain. informahealthcare.com
Formation of 1,2,4-Triazoles: In another significant application, this compound has been used to synthesize 1,5-diaryl-1,2,4-triazole derivatives. These heterocyclic systems are being investigated as potential inhibitors of Myoferlin, a protein overexpressed in certain cancers, highlighting the compound's relevance in oncology drug discovery.
Development of Complex Heterocycles: The reagent is also utilized in the synthesis of more complex fused heterocyclic systems, such as urea-based tetrahydrocarbazoles. These larger molecular scaffolds are of interest in various therapeutic areas, including pharmacology and oncology.
The following table summarizes specific examples of novel drug candidates developed using this compound as a precursor.
| Therapeutic Target | Synthesized Compound Class | Potential Indication(s) |
| TrkA Kinase | Bicyclic ureas and thioureas containing a pyrazole core | Pain, Cancer, Inflammatory Diseases informahealthcare.com |
| 11-β-HSD1 | Pyrazole Derivatives | Metabolic Syndrome |
| Myoferlin | 1,5-Diaryl-1,2,4-triazole Derivatives | Cancer |
| Not Specified | Urea-based Tetrahydrocarbazoles | Pharmacology, Oncology |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For Methyl 3-hydrazinylbenzoate hydrochloride, ¹H-NMR and ¹³C-NMR are fundamental for mapping out the proton and carbon skeletons, respectively.
In ¹H-NMR spectroscopy of this compound, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are analyzed to identify the types of protons and their relationships. The presence of the hydrochloride salt means the hydrazinyl group is protonated to a hydrazinium (B103819) group (-NHNH₃⁺), and the protons on the nitrogen atoms are often exchangeable, potentially leading to broad signals that may not couple with other protons.
The aromatic region of the spectrum is expected to show four distinct signals corresponding to the four protons on the benzene (B151609) ring. The substitution pattern (at positions 1, 3) leads to a complex splitting pattern. The proton at position 2 (H-2) is ortho to both substituents and is expected to appear as a singlet or a finely split triplet. The proton at position 6 (H-6) is ortho to the ester group and meta to the hydrazinium group, likely appearing as a doublet of doublets. The proton at position 5 (H-5) is expected to be a triplet, and the proton at position 4 (H-4) would likely be a doublet of doublets. The methyl ester group (-OCH₃) will present as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H2 | 7.8 - 7.9 | s (singlet) or t (triplet) |
| Ar-H4 | 7.5 - 7.6 | dd (doublet of doublets) |
| Ar-H5 | 7.3 - 7.4 | t (triplet) |
| Ar-H6 | 7.2 - 7.3 | dd (doublet of doublets) |
| -OCH₃ | 3.8 - 3.9 | s (singlet) |
| -NHNH₃⁺ | Variable (Broad) | s (singlet, broad) |
Note: Predicted values are based on the analysis of substituent effects on a benzene ring. Actual experimental values may vary based on solvent and experimental conditions.
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. This compound has eight unique carbon atoms, which should result in eight distinct signals in the proton-decoupled ¹³C-NMR spectrum. The carbonyl carbon (C=O) of the ester group is the most deshielded and appears furthest downfield. The aromatic carbons show a range of chemical shifts influenced by the electron-withdrawing ester group and the electron-donating hydrazinium group. The methyl carbon of the ester appears at the most upfield position.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 167 |
| C3 (Ar-C-NHNH₃⁺) | 148 - 150 |
| C1 (Ar-C-COOCH₃) | 130 - 132 |
| C5 (Ar-CH) | 129 - 130 |
| C6 (Ar-CH) | 122 - 124 |
| C4 (Ar-CH) | 120 - 121 |
| C2 (Ar-CH) | 115 - 117 |
| -OCH₃ | 52 - 53 |
Note: Predicted values are based on additive models for substituted benzenes and are for illustrative purposes.
To unambiguously assign the proton and carbon signals, advanced NMR techniques are employed.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons (like C1, C3, and C=O) would be absent. This would confirm the presence of four CH signals in the aromatic region and one CH₃ signal for the ester.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal, and the methyl proton singlet to the methyl carbon signal, confirming their direct attachments.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling relationships. It would show correlations between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6), which is invaluable for confirming their positions on the benzene ring.
Vibrational Spectroscopy
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present.
The FT-IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups. The hydrazinium ion (-NHNH₃⁺) gives rise to N-H stretching bands in the region of 2500-3200 cm⁻¹. The carbonyl group (C=O) of the aromatic ester produces a strong, sharp absorption band. spectroscopyonline.comlibretexts.org Conjugation with the benzene ring typically lowers this frequency compared to a saturated ester. spectroscopyonline.comlibretexts.org The spectrum also shows C-O stretching from the ester, C-N stretching, and characteristic absorptions for the substituted benzene ring. spectroscopyonline.com
Table 3: Expected Characteristic FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydrazinium | N-H Stretch | 2500 - 3200 | Medium-Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Ester Carbonyl | C=O Stretch | 1715 - 1730 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, Multiple Bands |
| Ester C-O | C-O Stretch | 1250 - 1310 | Strong |
| Aromatic C-H | C-H Bend (out-of-plane) | 690 - 900 | Strong |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
For this compound, the analysis would typically be performed on the free base, Methyl 3-hydrazinylbenzoate (Molecular Weight: 166.18 g/mol ). The molecular ion peak (M⁺) would be expected at m/z 166. The fragmentation pattern would likely involve characteristic losses from the ester and hydrazine (B178648) functionalities. A primary fragmentation pathway is the loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion to form a stable acylium ion. brainly.comchegg.com Another common fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃) or cleavage of the N-N bond in the hydrazine moiety. cdnsciencepub.comresearchgate.net
Table 4: Predicted Key Fragments in the Mass Spectrum of Methyl 3-hydrazinylbenzoate
| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |
| 166 | [M]⁺ | - |
| 135 | [M - •OCH₃]⁺ | •OCH₃ |
| 107 | [M - •COOCH₃]⁺ | •COOCH₃ |
| 77 | [C₆H₅]⁺ | C₂H₂N₂O₂ |
Note: Fragmentation is predicted for the free base molecule, Methyl 3-hydrazinylbenzoate.
Ultraviolet-Visible (UV-Vis) Spectrophotometric Method Development and Validation in Research
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative analysis of compounds in various stages of chemical research and quality control. nih.gov The development and validation of a robust UV-Vis method for this compound are critical for ensuring accurate and reliable measurements. The process adheres to guidelines established by the International Conference on Harmonisation (ICH). juniperpublishers.com
A hypothetical method development would begin by determining the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent, such as methanol (B129727) or a buffered aqueous solution. Aromatic compounds containing chromophores like the benzene ring and hydrazinyl group typically exhibit strong absorption in the UV region. For this compound, a λmax would likely be identified between 200 and 400 nm.
Once the λmax is established, the method is validated by assessing a series of key performance parameters to demonstrate its suitability for the intended purpose.
The validation parameters include:
Linearity: This demonstrates the direct proportionality between the absorbance and the concentration of the analyte. A series of standard solutions of varying concentrations are prepared and their absorbance is measured. The data is then used to construct a calibration curve, and the correlation coefficient (R²) is calculated. globalresearchonline.net
Accuracy: Accuracy is determined by performing recovery studies. A known amount of the standard compound is added to a sample matrix at different concentration levels (e.g., 80%, 100%, 120%). The percentage of the analyte recovered is then calculated to assess the closeness of the experimental value to the true value. nih.gov
Precision: Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels:
Repeatability (Intra-day precision): Analysis of replicate samples on the same day. globalresearchonline.net
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. globalresearchonline.net The results are expressed as the percent relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. scielo.br
Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as a slight change in wavelength or instrument. scielo.br
The following table presents illustrative data for a hypothetical validation of a UV-Vis spectrophotometric method for this compound.
| Validation Parameter | Specification | Illustrative Result |
| Wavelength (λmax) | N/A | 250 nm |
| Linearity | ||
| Concentration Range | N/A | 2 - 12 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| Repeatability (Intra-day) | ≤ 2% | 0.85% |
| Intermediate Precision (Inter-day) | ≤ 2% | 1.25% |
| Limit of Detection (LOD) | N/A | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | N/A | 0.45 µg/mL |
| Robustness | %RSD ≤ 2% | Passed |
This interactive table provides a representative summary of validation parameters for a UV-Vis method.
The successful validation of these parameters, with all results falling within predefined acceptance criteria, would confirm that the developed UV-Vis spectrophotometric method is simple, accurate, precise, and reliable for the routine quantitative analysis of this compound in a research or quality control setting. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as Methyl 3-hydrazinylbenzoate hydrochloride, might interact with a biological target, typically a protein or nucleic acid. The process involves predicting the binding mode and affinity, often represented by a scoring function.
While molecular docking studies have been performed on various phenylhydrazine (B124118) derivatives to explore their potential as anticancer or anti-inflammatory agents, specific research detailing the molecular docking of this compound against any particular biological target is not available in the current body of scientific literature. asianpubs.orgresearchgate.netnih.gov Such a study would require defining a target protein and then using simulation software to predict the binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of the target.
Table 1: Illustrative Molecular Docking Parameters (Hypothetical) This table is for illustrative purposes only, as no specific data exists for this compound.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Not Studied | Not Available | Not Available |
Quantum Chemical Calculations
Quantum chemical calculations are used to determine the electronic structure and energetic properties of molecules. These methods provide detailed information about molecular geometry, reaction mechanisms, and various spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net For a molecule like this compound, DFT calculations could be employed to:
Optimize the molecular geometry to find its most stable three-dimensional structure.
Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions. nih.gov
Determine the distribution of electronic charge and the molecular electrostatic potential, highlighting regions that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.
Predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data for structural validation. researchgate.net
Despite the broad applicability of DFT to other hydrazine (B178648) derivatives, there are no published studies that report DFT calculations specifically for this compound. mdpi.com
Table 2: Representative DFT-Calculated Properties for a Phenylhydrazine Derivative (General Example) Note: This data is representative of the type of information obtained from DFT and does not correspond to this compound.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| Energy Gap (HOMO-LUMO) | 4.7 eV |
Semi-empirical quantum chemistry methods, such as PM6 (Parametric Method 6) and PM7, are faster alternatives to ab initio methods like DFT. They use parameters derived from experimental data to simplify calculations, making them suitable for studying large molecules or for performing extensive conformational searches.
For this compound, these methods could be used to efficiently explore the potential energy surface and identify different stable conformers (spatial arrangements of the atoms). This is particularly important for flexible molecules, as the biological activity can be dependent on a specific conformation. A conformational analysis would reveal the relative energies of different rotamers, particularly around the C-C and C-N single bonds. At present, no studies utilizing semi-empirical methods for the conformational analysis of this compound have been reported.
Analysis of Intermolecular Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular structure of a compound in the solid state and its interactions with biological macromolecules. researchgate.net The analysis of these weak interactions can be performed using computational tools like Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index.
For this compound, the presence of the hydrazinyl (-NHNH3+) and ester (-COOCH3) groups, along with the phenyl ring, suggests a high potential for various non-covalent interactions. The hydrochloride form, in particular, would be expected to form strong hydrogen bonds involving the -NHNH3+ group and the chloride anion. A computational analysis could map these interactions and quantify their strengths, providing a deeper understanding of the crystal packing or its binding to a receptor. However, specific computational analyses of the non-covalent interactions within this compound are not documented in the scientific literature.
Exploration of Biological Activities and Medicinal Chemistry Applications
Anticancer and Antitumor Research Potential
The quest for more effective and selective anticancer agents is a continuous effort in pharmaceutical research. Hydrazone derivatives, which can be synthesized from precursors like methyl 3-hydrazinylbenzoate hydrochloride, have shown significant promise in this area.
Precursor in the Synthesis of Compounds with Antiproliferative Activity (e.g., against USP7)
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins involved in cell cycle progression and apoptosis, including the tumor suppressor p53 and the oncogenic E3 ubiquitin ligase MDM2. Inhibition of USP7 has been identified as a promising strategy for cancer therapy. While direct synthesis of USP7 inhibitors from this compound is not extensively documented in publicly available literature, the broader class of hydrazone-containing compounds has been investigated for this purpose. For instance, novel quinazolin-4-one derivatives incorporating a hydrazone linkage have been synthesized and evaluated as USP7 inhibitors. nih.gov These studies highlight the potential of the hydrazone motif, accessible from hydrazinyl precursors, to interact with the active site of USP7 and exert an antiproliferative effect. The development of such inhibitors often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity.
Investigations into Cytotoxicity against Cancer Cell Lines
A significant body of research has been dedicated to evaluating the cytotoxic effects of hydrazone derivatives against various cancer cell lines. These studies are crucial for identifying lead compounds with potent anticancer activity. For example, a series of novel isatin-hydrazones were synthesized and tested for their cytotoxicity against human breast adenocarcinoma (MCF-7) and human ovary adenocarcinoma (A2780) cell lines. mdpi.com Several of these compounds exhibited significant activity, with IC50 values in the low micromolar range. mdpi.com
Similarly, new hydrazone derivatives bearing a cis-(4-chlorostyryl) amide moiety were screened for their cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds showing potent effects. mdpi.com Another study focused on hydrazone derivatives of benzo[d]isothiazole, which demonstrated antiproliferative activity against both hematological and solid tumor cell lines. ddg-pharmfac.net The antiproliferative effects of novel hydrazone derivatives bearing coumarin (B35378) and chromene moieties have also been reported. researchgate.net
The following interactive table summarizes the cytotoxic activity of selected hydrazone derivatives against various cancer cell lines, illustrating the potential of this class of compounds in anticancer research.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Isatin-Hydrazone (Compound 4j) | MCF-7 (Breast Adenocarcinoma) | 1.51 ± 0.09 | mdpi.com |
| Isatin-Hydrazone (Compound 4k) | MCF-7 (Breast Adenocarcinoma) | 3.56 ± 0.31 | mdpi.com |
| Isatin-Hydrazone (Compound 4e) | MCF-7 (Breast Adenocarcinoma) | 5.46 ± 0.71 | mdpi.com |
| Isatin-Hydrazone (Compound 4e) | A2780 (Ovary Adenocarcinoma) | 18.96 ± 2.52 | mdpi.com |
| cis-(4-chlorostyryl) Amide Hydrazone (Compound 3l) | MCF-7 (Breast Cancer) | 2.19 | mdpi.com |
| Benzo[d]isothiazole Hydrazone | Various Hematological and Solid Tumor Lines | 0.5 - 8.0 | ddg-pharmfac.net |
| Coumarin/Chromene Hydrazone (Compound 4a) | Human Tumor Cell Lines | Micromolar Range | researchgate.net |
Antimicrobial Research
The rise of antibiotic-resistant pathogens necessitates the urgent development of new antimicrobial agents. Hydrazone derivatives have been extensively explored for their potential to combat bacterial and fungal infections.
Exploration of Derivatives as Novel Antimicrobial Agents (e.g., Antibacterial, Antifungal)
The versatile structure of hydrazones allows for modifications that can lead to potent antibacterial and antifungal activities. Research in this area has yielded numerous compounds with promising antimicrobial profiles. For instance, a study on hydrazide-hydrazones of 2-, 3-, and 4-iodobenzoic acid revealed that these compounds exhibit significant antibacterial and antifungal properties, with some showing activity against resistant strains like MRSA. mdpi.com The introduction of the hydrazone moiety was found to be essential for the observed bioactivity when compared to the starting hydrazides. mdpi.com
Another study focused on the synthesis of coumarin-pyrazole-hydrazone hybrids, which were found to be potent growth inhibitors of several Gram-positive and Gram-negative bacterial strains, including antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. nih.gov Furthermore, steroidal hydrazones have been investigated and shown to possess good antifungal activity and moderate antibacterial activity, particularly against Bacillus cereus and MRSA. mdpi.com The antifungal properties of hydrazine-based compounds have also been demonstrated against Candida albicans, including drug-resistant clinical isolates. nih.gov
The following interactive table presents the antimicrobial activity of selected hydrazone derivatives, showcasing their potential as novel antibacterial and antifungal agents.
| Compound Type | Microorganism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Coumarin-pyrazole-hydrazone (Compound 21) | Drug-resistant S. aureus | 3.125 | nih.gov |
| Coumarin-pyrazole-hydrazone (Compound 7) | Methicillin-resistant S. aureus | 3.125 | nih.gov |
| Iodobenzoic Acid Hydrazone (Compound 27) | Candida albicans ATCC 10231 | 15.62 | mdpi.com |
| Steroidal Hydrazone (Compound 11) | B. cereus | 750 | mdpi.com |
| Hydrazine-based Pyrrolidinone (Hyd. OCH3) | Candida albicans | Effective against resistant strains | nih.gov |
Enzyme Inhibition Studies
Beyond their direct cytotoxic and antimicrobial effects, derivatives of hydrazinyl compounds are being investigated as inhibitors of specific enzymes that are critical for disease progression.
Inhibitors of Deubiquitylating Enzymes (DUBs)
As mentioned earlier, deubiquitinating enzymes (DUBs) have emerged as important targets in drug discovery, particularly in oncology. The inhibition of DUBs can disrupt cellular processes that are essential for the survival and proliferation of cancer cells. While the direct use of this compound in the synthesis of broad-spectrum DUB inhibitors is not well-documented, the chemical principles underlying the design of such inhibitors often involve scaffolds that can be derived from hydrazinyl precursors. The development of small molecule inhibitors for DUBs is an active area of research, with a focus on achieving selectivity for specific DUB family members to minimize off-target effects. The hydrazone linkage, with its ability to participate in hydrogen bonding and other non-covalent interactions, represents a key pharmacophoric element in the design of enzyme inhibitors.
Molecular Interaction Studies with Biomolecules
The interaction of small molecules with biomacromolecules is a cornerstone of medicinal chemistry, dictating their transport, availability, and ultimately, their biological effect. The following sections detail the interaction of methyl benzoate (B1203000) and hydrazine (B178648) derivatives with DNA and Human Serum Albumin (HSA).
DNA Binding Investigations
The ability of a compound to interact with DNA is a critical aspect of its potential pharmacological profile. While direct studies on this compound are not extensively detailed in the available literature, research on related benzimidazole (B57391) Schiff base ligands and their metal complexes provides a framework for understanding such interactions. nih.gov These compounds, which share structural similarities with purine (B94841) bases, are noted for their effective DNA binding capabilities. nih.gov
The primary modes of non-covalent DNA binding are intercalation (insertion between base pairs), groove binding (major or minor), and external electrostatic binding. The binding affinity and mode can be investigated through various experimental and theoretical methods:
UV-Visible Absorption Spectroscopy: This technique is used to monitor changes in the absorption spectrum of a compound upon the addition of DNA. The formation of a compound-DNA complex can lead to shifts in wavelength (hypsochromic or bathochromic) and changes in absorbance intensity (hypochromism or hyperchromism), which can be used to calculate the binding constant (Kb). nih.govmdpi.com
Molecular Docking: Theoretical calculations can predict the preferred binding site and affinity of a compound with DNA. For instance, docking studies have suggested that certain complexes bind within the minor groove of DNA. researchgate.net
Thermal Denaturation Studies: The melting temperature (Tm) of DNA, at which the double helix dissociates, increases upon the binding of a molecule that stabilizes it. This change in Tm provides evidence of interaction. nih.gov
Studies on various hydrazine derivatives and their metal complexes have demonstrated moderate to strong DNA binding, with binding constants (Kb) ranging from 103 to 105 M−1. nih.gov The interaction of metal complexes with DNA is often sequence-dependent, with a preference for guanine-cytosine rich regions. mdpi.com The planarity of heterocyclic ligands, a feature potentially shared by derivatives of this compound, is a key factor in facilitating π-stacking interactions with DNA nucleobases. nih.govmdpi.com
Human Serum Albumin (HSA) Interaction Analysis
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous compounds, including drugs. nih.govrroij.commdpi.compensoft.net The binding of a compound to HSA affects its free concentration in the plasma, influencing its pharmacological activity and distribution. pensoft.net
The interaction between small molecules and HSA is commonly studied using fluorescence spectroscopy. HSA's intrinsic fluorescence is primarily due to its tryptophan residues. nih.govrroij.com When a ligand binds to HSA, it can quench this fluorescence. The mechanism of quenching can be either static (formation of a ground-state complex) or dynamic (collisional quenching). rroij.com An increase in temperature leading to a decrease in the binding constant (Ka) is indicative of a static quenching mechanism, as higher temperatures can destabilize weakly bound complexes. nih.govpensoft.net
Thermodynamic parameters such as enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°) provide information about the forces driving the interaction. Negative ΔH° and ΔS° values suggest that van der Waals forces and/or hydrogen bonding are the primary drivers of the binding process. pensoft.net
Studies on methyl benzoate derivatives and other compounds with HSA and its bovine counterpart, Bovine Serum Albumin (BSA), which shares high sequence homology, have provided valuable data on these interactions. nih.govrroij.com
Table 1: HSA Interaction Parameters for a Representative Antitumor Drug Candidate (2H4MBBH)
| Parameter | Value | Unit | Interpretation |
| Binding Constant (Ka) | ~104 | M-1 | Strong binding interaction with HSA. pensoft.net |
| Enthalpy Change (ΔH°) | -48.47 | kJ·mol-1 | Exothermic reaction, suggesting hydrogen bonding or van der Waals forces. pensoft.net |
| Entropy Change (ΔS°) | -237.5 | J·mol-1·K-1 | Decrease in randomness, consistent with complex formation. pensoft.net |
| Quenching Mechanism | Static | - | Formation of a stable ground-state complex between the drug and HSA. pensoft.net |
This interactive table summarizes thermodynamic data from a study on a new synthesized antitumor drug candidate (2H4MBBH) interacting with HSA, providing a model for the types of interactions that might be expected for similar compounds. pensoft.net
Pharmacokinetic Research Aspects of Related Hydrazine Compounds
Pharmacokinetics describes how the body affects a drug, involving the processes of absorption, distribution, metabolism, and excretion (ADME). youtube.com Understanding these properties is vital for assessing the biological fate of a compound.
Absorption and Distribution Profiles
The absorption and distribution of hydrazine compounds have been investigated across various routes of administration in animal models.
Absorption: Hydrazine and its derivatives can be absorbed through oral, inhalation, and dermal routes. nih.gov
Oral: Animal studies in rats suggest that at least 19% to 46% of an administered oral dose of hydrazine is absorbed. nih.gov Peak plasma and liver concentrations were observed at 30 minutes post-ingestion. nih.gov
Inhalation: In rats exposed to hydrazine vapor, absorption was estimated to be between 8.4% and 29.5% based on urinary excretion. nih.gov
Dermal: Anhydrous hydrazine is well-absorbed percutaneously in rabbits, with an estimated absorption half-life of 10-20 minutes. dtic.mil The extent of absorption was reported to be as high as 86%. dtic.mil
Distribution: Once absorbed, hydrazine compounds are distributed throughout the body. The apparent volume of distribution (Vd) for hydrazine in rabbits was calculated to be 0.63 L/kg, which is considered an intermediate value. dtic.mil For a series of newly designed indole (B1671886) derivatives with a phenylsulfonylhydrazone fragment, the steady-state volume of distribution (VDss) values were moderate, ranging from 0.733 to 2.730 L/kg, suggesting moderate tissue distribution without significant accumulation. mdpi.com
Metabolic Stability Investigations
Metabolic stability is a critical pharmacokinetic parameter that influences the bioavailability and half-life of a drug candidate. dergipark.org.tr The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes. dergipark.org.trnih.gov
Hydrazine and its derivatives undergo extensive metabolism through various enzymatic and non-enzymatic pathways. nih.govresearchgate.net These pathways can lead to the formation of reactive free radical species, which is believed to be linked to both the pharmacological and toxicological effects of these compounds. nih.govnih.gov
Key metabolic pathways for hydrazine derivatives include:
Oxidation: Catalyzed by cytochrome P450, monoamine oxidase, and various peroxidases, this pathway can generate reactive intermediates. nih.gov Neutrophils can also metabolize hydrazine derivatives, with the specific pathway depending on the substitution pattern of the hydrazine. nih.gov
Acetylation: N-acetyl transferase enzymes can acetylate hydrazines. The rate of this reaction can vary among individuals depending on their acetylator phenotype (fast or slow). nih.govresearchgate.net
Design, Synthesis, and Evaluation of Methyl 3 Hydrazinylbenzoate Hydrochloride Derivatives and Analogs
Structural Modification Strategies
The chemical reactivity of the hydrazinyl moiety (-NHNH₂) in methyl 3-hydrazinylbenzoate is central to its utility as a synthetic precursor. This group's nucleophilic nature allows for several key modification strategies aimed at creating diverse molecular architectures.
Formation of Hydrazones: One of the most common strategies is the condensation reaction between the hydrazinyl group and various aldehydes or ketones. This reaction, typically catalyzed by a few drops of acid, results in the formation of a hydrazone linkage (-NH-N=CH-). The wide availability of substituted aldehydes and ketones allows for the systematic modification of the molecule's periphery, enabling the exploration of structure-activity relationships (SAR). hygeiajournal.comnih.gov
Cyclization to Form Heterocycles: The hydrazinyl group is a key component in the synthesis of various nitrogen-containing heterocyclic rings.
Pyrazoles/Pyrazolines: Reaction with α,β-unsaturated ketones (chalcones) or 1,3-dicarbonyl compounds leads to the formation of five-membered pyrazole (B372694) or pyrazoline rings through cyclization. nih.govmdpi.com This strategy is fundamental for creating a large class of biologically active compounds.
1,3,4-Oxadiazoles: Acylhydrazones, formed from the initial hydrazone, can be cyclized into 1,3,4-oxadiazolines when heated in the presence of acetic anhydride. nih.gov
Thiazolidinones: The reaction of hydrazones with reagents like thioglycolic acid can yield 4-thiazolidinones. nih.gov
Acylation and Sulfonylation: The terminal amine of the hydrazinyl group can be acylated or sulfonylated to produce various hydrazide derivatives, further expanding the chemical space for biological screening. hygeiajournal.com
These strategies allow chemists to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric profile, which are crucial for optimizing biological activity.
Synthesis and Biological Profiling of Novel Hydrazone Derivatives
Hydrazones derived from hydrazinyl precursors are a well-established class of compounds with a broad spectrum of biological activities. nih.govresearchgate.netscispace.com The synthesis is generally straightforward, involving the refluxing of the hydrazine (B178648) with a selected aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of glacial acetic acid. nih.gov
The biological importance of the hydrazone scaffold stems from the azomethine group (-NHN=CH-), which is a key pharmacophore. nih.gov Research into hydrazone derivatives of various hydrazides has revealed significant potential in several therapeutic areas.
Antimicrobial Activity: Numerous studies have demonstrated the antibacterial and antifungal properties of hydrazone derivatives. hygeiajournal.com For example, certain benzo[d]thiazole-hydrazone analogues have been synthesized and shown to possess anti-inflammatory and H+/K+ ATPase inhibitory activity. nih.gov Structure-activity relationship studies indicated that the presence of electron-withdrawing groups (like F, Cl, Br, and NO₂) favored anti-inflammatory activity. nih.gov
Antimycobacterial Activity: Inspired by the clinical success of the antitubercular drug Isoniazid (a hydrazide), many hydrazone derivatives have been evaluated for their activity against Mycobacterium tuberculosis. Various series have shown inhibitory activity against the H37Rv strain and other multidrug-resistant strains. nih.gov
Anticancer Activity: The potential of hydrazones as anticancer agents is an area of active investigation. The mechanism of action for some iron complexes of hydrazones is believed to involve the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis. nih.gov
Other Activities: The biological profile of hydrazones extends to anticonvulsant, antidepressant, analgesic, anti-inflammatory, and antiviral properties, making them a privileged scaffold in medicinal chemistry. nih.govscispace.com
| Hydrazone Type | Biological Activity Investigated | Key Findings |
|---|---|---|
| Benzo[d]thiazole-hydrazones | Anti-inflammatory, H+/K+ ATPase inhibition | Electron-withdrawing groups favored anti-inflammatory activity; electron-donating groups favored H+/K+ ATPase inhibition. nih.gov |
| Isonicotinoyl Hydrazones | Antimycobacterial | Derivatives tested against M. tuberculosis H37Rv and other resistant strains showed significant activity. nih.gov |
| Various Substituted Hydrazones | Antimicrobial, Anticonvulsant, Antidepressant | Broad-spectrum activity highlights the versatility of the hydrazone scaffold. nih.govscispace.com |
Preparation and Assessment of Pyrazole Derivatives
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in a multitude of pharmaceuticals. The synthesis of pyrazoles from a hydrazinylbenzoate scaffold typically involves a condensation and subsequent cyclization reaction with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com
The resulting pyrazole derivatives have been extensively studied and have demonstrated a wide range of pharmacological effects.
Antimicrobial and Antifungal Activity: Many pyrazole derivatives exhibit potent antibacterial and antifungal properties. nih.govmdpi.com For instance, a series of pyrazole-1-sulphonamides were synthesized and evaluated against Gram-positive and Gram-negative bacteria, with most compounds showing moderate to potent activity. nih.gov
Anticancer Activity: Certain pyrazole derivatives have shown promising anticancer activity. For example, some tetrahydrothiochromeno[4,3-c]pyrazole derivatives displayed excellent activity against the MGC-803 cell line, inducing G2/M cell cycle arrest and apoptosis. mdpi.com
Anti-inflammatory Activity: A series of thiazolidindione and thiazolidinone hybrids containing a pyrazole core were synthesized and evaluated for their ability to inhibit COX-1/COX-2 enzymes, which are key targets for anti-inflammatory drugs. mdpi.com
Other Biological Activities: The therapeutic potential of pyrazoles also includes antidiabetic, antiviral, antiparasitic, and analgesic properties. nih.govjmchemsci.com
| Pyrazole Derivative Class | Biological Activity | Example Finding |
|---|---|---|
| Pyrazole-1-sulphonamides | Antimicrobial | Showed moderate to potent activity against various bacterial and fungal strains. nih.gov |
| Tetrahydrothiochromeno[4,3-c]pyrazoles | Anticancer | Compounds 159a and 159b had IC₅₀ values of 15.43 μM and 20.54 μM towards MGC-803 cells. mdpi.com |
| Thiazolidindione-pyrazole hybrids | Anti-inflammatory (COX-2 selective) | Derivatives showed high anti-inflammatory activity with low ulcerogenic potential. mdpi.com |
| Fused Pyrazole Ring Systems | Antioxidant, Protein Kinase Inhibition | Demonstrated good antioxidant potential and some compounds showed protein kinase inhibitory activity. jmchemsci.com |
Development of Other Substituted Hydrazinylbenzoate Analogs
Beyond hydrazones and pyrazoles, the methyl 3-hydrazinylbenzoate scaffold can be used to synthesize other classes of substituted analogs and heterocyclic systems. These modifications aim to explore new chemical spaces and identify novel pharmacophores with improved or different biological activities.
One such avenue is the synthesis of 1,3,4-oxadiazoles. These five-membered heterocycles can be prepared from hydrazide-hydrazone precursors through oxidative cyclization, for example, by heating with acetic anhydride. nih.govnih.gov
Another important class of compounds is amidrazones, which can serve as precursors for more complex heterocyclic systems like 1,2,4-triazines. A series of novel 1,4-dihydrobenzo nih.govjmchemsci.comijpsr.com[e]triazines bearing functional groups were synthesized via the oxidative cyclization of substituted amidrazones. researchgate.net These compounds were noted for their high thermal stability, suggesting potential applications in materials science in addition to biology. researchgate.net
The synthesis of N-alkyl hydrazine-1-carboxamides and their subsequent conversion into other derivatives represents another strategy. For instance, reacting a benzohydrazide (B10538) with an appropriate isocyanate yields the corresponding carboxamide. nih.gov These intermediates can then be used to prepare other analogs, such as 1,2-diacylhydrazines or cyclized into heterocycles like 1,3,4-oxadiazoles. nih.gov These systematic modifications allow for a detailed investigation of how changes in the substituent pattern affect the biological profile, such as the antimycobacterial activity observed in some of these analogs. nih.gov
Hybrid Compound Design for Enhanced Bioactivity (e.g., Organodiselenide-Tethered Hybrids)
A modern strategy in drug design involves creating hybrid molecules that combine two or more pharmacologically active scaffolds. The goal is to achieve synergistic effects, enhanced potency, or a broader spectrum of activity. nih.gov
An exemplary application of this strategy is the development of organodiselenide-tethered hybrids based on an anthranilate (aminobenzoate) framework, which is structurally related to hydrazinylbenzoate. Selenium is a trace element known for its antioxidant properties, and organoselenium compounds are being explored for various therapeutic applications, including anticancer and antimicrobial activities. nih.gov
In one study, novel methyl anthranilate-based organodiselenide hybrids were synthesized. The design combines the recognized biological activities of the anthranilate scaffold with the antioxidant and cytotoxic potential of the diselenide moiety. nih.gov
Synthesis: The synthetic route involved introducing a selenocyanate (B1200272) group onto the methyl aminobenzoate ring, which was then converted to the target diselenide.
Biological Evaluation: These hybrids were assessed for their anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity: The anticancer potential was evaluated against liver (HepG2) and breast (MCF-7) carcinoma cell lines. The organodiselenide hybrid 14 (methyl 2-amino-5-(methylselanyl) benzoate) was found to be the most cytotoxic against HepG2 cells, with an IC₅₀ value of 3.57 ± 0.1 µM, which was more potent than the standard drug Adriamycin (IC₅₀ = 4.50 ± 0.2 µM). nih.govresearchgate.net
Antimicrobial Activity: The compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. Compound 14 showed promising antibacterial activity and an antifungal activity level comparable to the standard drug clotrimazole. nih.govresearchgate.net
Antioxidant Activity: Several of the organodiselenide hybrids exhibited potent radical scavenging activity in DPPH and ABTS assays, comparable to that of Vitamin C. nih.gov
These findings highlight the success of the hybrid compound design strategy, where tethering an organodiselenide unit to a benzoate (B1203000) scaffold can produce multifunctional molecules with promising therapeutic potential. nih.govresearchgate.net
| Compound | Target | Activity Metric | Result |
|---|---|---|---|
| OSe Hybrid 14 | HepG2 Cancer Cells | IC₅₀ | 3.57 ± 0.1 µM nih.govresearchgate.net |
| Adriamycin (Standard) | HepG2 Cancer Cells | IC₅₀ | 4.50 ± 0.2 µM nih.gov |
| OSe Hybrid 14 | E. coli | Inhibition Activity (%) | 91.3% researchgate.net |
| OSe Hybrid 14 | S. aureus | Inhibition Activity (%) | 90.5% researchgate.net |
| OSe Hybrid 14 | C. albicans | Inhibition Activity (%) | 100% (similar to clotrimazole) researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 3-hydrazinylbenzoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of methyl 3-aminobenzoate with hydrazine derivatives under acidic conditions. For optimization, adjust molar ratios (e.g., 1:1.2 hydrazine-to-ester), temperature (60–80°C), and reaction time (6–12 hours). Monitoring by TLC or HPLC ensures completion. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol) is recommended .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm hydrazine and ester functional groups.
- Mass spectrometry (HRMS) for molecular ion verification (C₈H₁₁ClN₂O₂, MW 202.64).
- Elemental analysis to validate purity (>95%).
- Thermogravimetric analysis (TGA) to assess decomposition temperature (~193°C, dec) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) due to risks of skin/eye irritation (R36/37/38). Work in a fume hood to avoid inhalation (R20/21/22). Store in airtight containers at 2–8°C, protected from moisture and light. Dispose of waste via approved protocols for hydrazine derivatives .
Advanced Research Questions
Q. How does this compound act as a ligand in coordination chemistry?
- Methodological Answer : The hydrazine group (-NH-NH₂) and ester carbonyl oxygen serve as potential binding sites for transition metals (e.g., Co(II), Zn(II)). To form complexes, react the ligand with metal salts (e.g., CoCl₂) in ethanol/water at pH 5–5. Characterize using UV-Vis spectroscopy (d-d transitions) and single-crystal XRD to confirm octahedral geometry .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?
- Methodological Answer : Discrepancies (e.g., mp ~193°C vs. unlisted values) may arise from impurities or polymorphic forms. Verify purity via HPLC (>98%), recrystallize from anhydrous ethanol, and perform differential scanning calorimetry (DSC) to identify phase transitions. Cross-reference synthesis protocols to isolate batch-specific variables .
Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
- pH stability : Dissolve in buffers (pH 2–12) and analyze by NMR for structural changes.
- Light sensitivity : Expose to UV-Vis light (254 nm) and track decomposition kinetics .
Q. What role does this compound play in synthesizing heterocyclic scaffolds for drug discovery?
- Methodological Answer : The hydrazine moiety enables cyclocondensation with ketones or aldehydes to form pyrazole, triazole, or indole derivatives. For example, react with β-ketoesters under microwave irradiation (100°C, 30 min) to yield bioactive pyrazolines. Validate products via LC-MS and antimicrobial assays .
Q. What challenges arise in detecting trace impurities during synthesis, and how are they addressed?
- Methodological Answer : Common impurities include unreacted hydrazine or ester precursors. Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (254 nm). For quantification, calibrate against reference standards and employ LC-MS/MS for structural confirmation of unknown peaks .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states and reaction pathways. Optimize geometries at the B3LYP/6-31G(d) level to predict nucleophilic attack sites (e.g., hydrazine nitrogen). Validate with experimental kinetic studies under varying solvent polarities .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₁ClN₂O₂ | |
| Molecular Weight | 202.64 g/mol | |
| Melting Point | ~193°C (decomposition) | |
| Purity | ≥95% | |
| Key Functional Groups | Hydrazine (-NH-NH₂), Ester (-COOCH₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
